5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Overview
Description
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one can be achieved through several routes. One common method involves the Castagnoli-Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction typically involves the condensation of an iminium intermediate with a nucleophile under controlled conditions. Industrial production methods may vary, but they generally involve similar principles of organic synthesis, focusing on optimizing yield and purity .
Chemical Reactions Analysis
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinone forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with biological targets at the molecular level. It may act by disrupting biological membrane systems or interacting with specific enzymes and receptors . The exact pathways and molecular targets can vary depending on the specific application and derivative being studied.
Comparison with Similar Compounds
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one can be compared with other similar compounds, such as:
3,4-Dihydroisoquinolin-1(2H)-one: Lacks the hydroxyl group at the 5-position, which can affect its reactivity and biological activity.
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: Similar structure but with the hydroxyl group at the 7-position, leading to different chemical and biological properties. The presence and position of functional groups like hydroxyl groups significantly influence the compound’s properties and applications.
Properties
IUPAC Name |
5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-3,11H,4-5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNQIVHHHBBVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20530894 | |
Record name | 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20530894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56469-02-4 | |
Record name | 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20530894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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